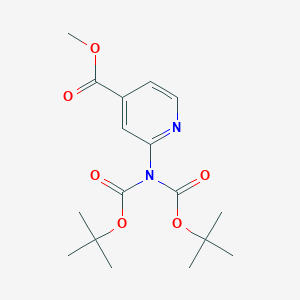
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate is a chemical compound with the molecular formula C17H24N2O6. It is a derivative of isonicotinic acid and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate typically involves the reaction of methyl 2-aminonicotinate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out in an anhydrous solvent like acetonitrile (MeCN) at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products Formed
Deprotected Amine: Removal of Boc groups yields the free amine.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
N-Oxides: Oxidation of the nitrogen atoms yields N-oxides.
Scientific Research Applications
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate is primarily related to its role as a synthetic intermediate. The Boc protecting groups provide stability to the amino group during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate: Similar in structure but with an acrylate group instead of an isonicotinate group.
Methyl 2-(tert-butoxycarbonyl)isonicotinate: Contains only one Boc protecting group.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A related compound with similar Boc protection but different core structure.
Uniqueness
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in pharmaceutical research .
Properties
Molecular Formula |
C17H24N2O6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)12-10-11(8-9-18-12)13(20)23-7/h8-10H,1-7H3 |
InChI Key |
CHGZSIXDOHYHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















